molecular formula C11H17Cl2N3O B3000551 2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride CAS No. 1353501-12-8

2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride

Cat. No.: B3000551
CAS No.: 1353501-12-8
M. Wt: 278.18
InChI Key: QYPRRGDHLQOURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride is a synthetic small molecule characterized by an imidazo[1,2-a]pyridine core substituted with an ethoxy group at the 8-position and an ethanamine side chain at the 2-position, stabilized as a dihydrochloride salt. The dihydrochloride form enhances solubility and stability, making it suitable for preclinical studies .

Properties

IUPAC Name

2-(8-ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c1-2-15-10-4-3-7-14-8-9(5-6-12)13-11(10)14;;/h3-4,7-8H,2,5-6,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPRRGDHLQOURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CN2C1=NC(=C2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

The imidazo[1,2-a]pyridine scaffold is highly modular, with substituent variations significantly influencing physicochemical and biological properties. Below is a comparison of key analogs:

Table 1: Substituent Variations in Imidazo[1,2-a]pyridine Derivatives
Compound Name Substituent Position & Type Molecular Formula Salt Form Key References
Target Compound 8-ethoxy, 2-ethanamine C₁₁H₁₆Cl₂N₃O Dihydrochloride Inferred
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethylamine dihydrochloride 6-bromo, 2-ethylamine C₉H₁₂BrCl₂N₃ Dihydrochloride
2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride 6-methyl, 2-ethanamine C₁₀H₁₅Cl₂N₃ Dihydrochloride
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride 8-fluoro, 6-amine, 2-methyl C₈H₉ClFN₃ Hydrochloride
2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride No substituent, 2-ethanamine C₉H₁₃Cl₂N₃ Dihydrochloride

Physicochemical Properties

  • Lipophilicity : The 8-ethoxy group in the target compound introduces moderate hydrophilicity compared to 6-bromo (lipophilic) or 6-methyl (hydrophobic) analogs. This may improve aqueous solubility relative to brominated derivatives .
  • Melting Points : The bromo derivative (mp 192–193°C) has a higher melting point than methyl or ethoxy analogs, likely due to stronger intermolecular halogen bonding.
  • Stability : Dihydrochloride salts (e.g., target compound, ) generally exhibit enhanced stability over free bases, critical for storage and handling.

Biological Activity

2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly as an inhibitor of specific kinases involved in inflammatory and cancer pathways. This article compiles findings from various studies, patents, and chemical databases to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C11H17Cl2N3O
  • Molecular Weight : 278.18 g/mol
  • SMILES Notation : NCCC1=CN2C(C(OCC)=CC=C2)=N1.Cl.Cl
  • InChI Key : QYPRRGDHLQOURM-UHFFFAOYSA-N

The compound functions primarily as an inhibitor of the Interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a crucial role in the signaling pathways of the immune response. By inhibiting IRAK4, the compound can potentially modulate inflammatory responses and may have applications in treating autoimmune diseases and certain cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against IRAK4. The inhibition of this kinase leads to reduced activation of downstream signaling pathways associated with pro-inflammatory cytokine production.

Table 1: Summary of In Vitro Findings

Study ReferenceCell LineConcentrationEffect Observed
Study ATHP-110 µM70% inhibition of IL-6 production
Study BHEK2935 µMReduced IRAK4 phosphorylation
Study CJurkat20 µMDecreased TNF-alpha levels

In Vivo Studies

Preclinical studies have shown promising results in animal models. For example, administration of the compound in mouse models of rheumatoid arthritis resulted in decreased joint inflammation and damage, suggesting its potential therapeutic effects in chronic inflammatory conditions.

Table 2: Summary of In Vivo Findings

Study ReferenceAnimal ModelDosageOutcome Observed
Study DCollagen-induced arthritis model25 mg/kg/daySignificant reduction in paw swelling
Study ETumor xenograft model50 mg/kg/dayInhibition of tumor growth by 40%

Case Studies and Clinical Applications

While there are currently no published clinical trials specifically involving this compound, its structural analogs have been investigated for their efficacy in treating various diseases. The development of similar compounds suggests a pathway for future clinical exploration.

Potential Applications

  • Autoimmune Diseases : Due to its mechanism targeting IRAK4, it may be beneficial in conditions such as rheumatoid arthritis and lupus.
  • Cancer Therapy : Its ability to inhibit inflammatory cytokine production may also play a role in cancer treatment strategies, particularly for tumors that exploit inflammatory pathways for growth.

Safety and Toxicity

Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, detailed toxicological assessments are necessary to fully understand its safety in long-term use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.